![molecular formula C21H20FN5O2S2 B2616363 N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 872998-19-1](/img/structure/B2616363.png)
N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . It contains a fluorobenzyl group, a triazolopyridazine core, and a methylbenzenesulfonamide moiety. These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a fused ring system containing nitrogen atoms . Attached to this core are a fluorobenzyl group and a methylbenzenesulfonamide group.Wissenschaftliche Forschungsanwendungen
Anti-asthmatic Potential
Compounds with [1,2,4]triazolo[1,5-b]pyridazine cores have been synthesized and evaluated for their anti-asthmatic activities, showing significant potential in treating asthma and other respiratory diseases. For example, certain derivatives exhibited potent activity in inhibiting platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs, highlighting their potential value in respiratory disease treatment (Kuwahara et al., 1997).
Anticonvulsant Activities
Research into N-benzylpyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines has shown less activity against maximal electroshock-induced seizures in rats compared to their analogues, suggesting selective anticonvulsant properties. These findings underscore the importance of structural modifications in enhancing biological activity and could inform the design of new compounds with improved efficacy (Kelley et al., 1995).
Antimicrobial Activity
A series of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have shown promising antibacterial and antifungal activities. This suggests that incorporating sulfonamide groups into heterocyclic compounds could enhance their antimicrobial efficacy, a property potentially applicable to the compound (Hassan, 2013).
Anticancer Properties
Sulfonamide derivatives, including those with triazolo and pyridazine rings, have been investigated for their anticancer activities. For instance, certain derivatives have shown the ability to inhibit the growth of cancer cell lines, such as human cervical carcinoma, indicating their potential as leads in anticancer drug development (Aggarwal et al., 2019).
Selective COX-2 Inhibition
4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives have been identified as potent and selective COX-2 inhibitors, with one compound advancing to clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain treatment. This research illustrates the therapeutic potential of sulfonamide-containing compounds in inflammatory diseases (Hashimoto et al., 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[6-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2S2/c1-15-5-7-18(8-6-15)31(28,29)23-12-11-20-25-24-19-9-10-21(26-27(19)20)30-14-16-3-2-4-17(22)13-16/h2-10,13,23H,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIPSJCBQJXOEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.